(4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Description

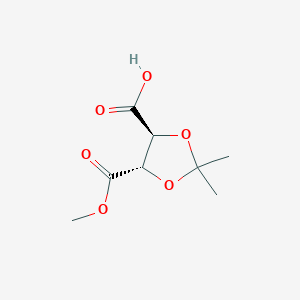

(4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is a chiral dioxolane derivative featuring a 1,3-dioxolane ring with two methyl groups at the 2-position, a methoxycarbonyl group at the 5-position, and a carboxylic acid group at the 4-position. Its stereochemistry (4S,5S) is critical for its reactivity and applications in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

(4S,5S)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCLIEXYHDLWGC-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid typically involves the formation of the dioxolane ring through a series of chemical reactions. One common method includes the reaction of dimethyl malonate with formaldehyde under acidic conditions to form the dioxolane ring. The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

(4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (4s,5s)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₈H₁₂O₆

- CAS Number : 62163-36-4 (for the (4R,5R) diastereomer; the (4S,5S) form is structurally analogous but stereochemically distinct) .

- Applications : Serves as a precursor for bioactive tricyclic compounds, radical decarboxylative couplings, and chiral building blocks in natural product synthesis .

Comparison with Similar Compounds

Diastereomers: (4R,5R)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

- Structural Difference : The (4R,5R) configuration is the enantiomer of the (4S,5S) form, leading to opposite optical activity.

- Reactivity : Diastereomers exhibit divergent reactivity in stereoselective reactions. For example, the (4S,5S) form participates in visible-light-mediated decarboxylative radical additions with vinyl boronic esters (29% yield), while the (4R,5R) isomer may show altered regioselectivity .

- Applications : Both isomers are used in asymmetric catalysis, but their biological activities differ significantly due to stereochemical preferences in enzyme binding .

TBS-Protected Derivatives

Example : (4S,5S)-5-[(tert-Butyldimethylsilanyl)oxymethyl]-2-methoxy-1,3-dioxolane-4-carboxylic Acid Methyl Ester

- Structural Difference : Incorporates a tert-butyldimethylsilyl (TBS) group at the 5-position and a methoxy ester instead of a carboxylic acid.

- Reactivity : The TBS group enhances stability during multi-step syntheses but requires deprotection (e.g., with fluoride ions) for further functionalization .

- Applications: Used in the synthesis of methylerythritol phosphate analogues, which are intermediates in isoprenoid biosynthesis pathways .

Boronic Ester-Containing Analogs

Example : Ethyl (4R,5S)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolane-4-carboxylate

- Structural Difference : Replaces the carboxylic acid with a boronic ester moiety.

- Reactivity : Participates in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation. The dioxolane ring stabilizes the boronate intermediate .

- Applications : Key in synthesizing aryl- or alkenyl-substituted dioxolanes for drug discovery .

Cyclohexenone Derivatives

Example : Methyl 2,2-dimethyl-5-(3-oxocyclohexyl)-1,3-dioxolane-4-carboxylate

- Structural Difference : The carboxylic acid is replaced with a 3-oxocyclohexyl group.

- Reactivity : Undergoes cyclopropanation reactions with 2-pyrones, yielding tricyclic bioactive compounds (50% yield, 1:1 d.r.) .

- Applications : Serves as a precursor to antimicrobial and anti-inflammatory agents .

2-Oxo-1,3-dioxolane Derivatives

Example : 4-Methoxycarbonyl-2-oxo-1,3-dioxolane

- Structural Difference : Contains a ketone (2-oxo) group instead of the carboxylic acid.

- Reactivity : The electron-withdrawing ketone enhances electrophilicity, facilitating nucleophilic additions at the 4-position .

- Applications: Used in polymer chemistry and as a monomer for biodegradable polyesters .

Trimethyl Ester Derivatives

Example : Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

- Structural Difference : Additional methyl group at the 5-position.

- Reactivity : Increased steric hindrance reduces reaction rates in nucleophilic substitutions compared to the less substituted analog .

- Applications : Intermediate in the synthesis of deoxy-sugar analogs for antiviral research .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reaction Yields and Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.